molecular formula C24H16ClN3O4S B3683945 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

Cat. No.: B3683945
M. Wt: 477.9 g/mol
InChI Key: YVKGBZFKRWSWND-UHFFFAOYSA-N
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Description

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that features a benzofuran ring, a benzoxazole ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multiple steps:

    Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Synthesis of Benzoxazole Derivative: The benzoxazole derivative can be synthesized by reacting 3-chloro-4-methoxyaniline with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves the coupling of benzofuran-2-carbonyl chloride with the benzoxazole derivative in the presence of a base such as triethylamine (TEA) to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as an anticancer or antimicrobial agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA: Similar structure but lacks the chlorine atom.

    1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]UREA: Similar structure but has a urea group instead of a thiourea group.

Uniqueness

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to the presence of both benzofuran and benzoxazole rings, along with a thiourea group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O4S/c1-30-19-8-6-14(10-16(19)25)23-27-17-12-15(7-9-20(17)32-23)26-24(33)28-22(29)21-11-13-4-2-3-5-18(13)31-21/h2-12H,1H3,(H2,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKGBZFKRWSWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Reactant of Route 5
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

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